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Compound of Interest

Compound Name:
4-methoxy-N-(9-oxo-9H-xanthen-

3-yl)benzamide

CAS No.: 886145-37-5

Cat. No.: B2966402

Get Quote

Focus Molecule: 4-methoxy-N-(9-oxo-9H-xanthen-3-
yl)benzamide
Introduction & Molecule Profile
4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide represents a specific class of Xanthone-

Benzamide Hybrids, a "privileged scaffold" in medicinal chemistry designed to target cancer

cells through multi-modal mechanisms. This molecule combines the planar, tricyclic xanthone

core (known for DNA intercalation and Topoisomerase inhibition) with a benzamide moiety (a

pharmacophore often associated with histone deacetylase (HDAC) inhibition, poly(ADP-ribose)

polymerase (PARP) inhibition, or kinase modulation).[1]

In cancer research, this compound is primarily utilized as a chemical probe to investigate:

DNA Damage Response (DDR): Via intercalation and potential Topoisomerase II poisoning.

Apoptosis Induction: Triggering the intrinsic mitochondrial pathway.
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Multidrug Resistance (MDR) Reversal: Xanthone derivatives are frequently studied for their

ability to modulate P-glycoprotein (P-gp) efflux pumps.

Mechanism of Action (MoA)
The anticancer activity of 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide is hypothesized

to be driven by a "Dual-Hit" mechanism:

Primary Hit (Genotoxicity): The planar xanthone nucleus intercalates between DNA base

pairs, distorting the double helix. This prevents replication and transcription, often stabilizing

the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks (DSBs).

Secondary Hit (Signaling Modulation): The benzamide side chain provides specific contacts

within the binding pockets of signaling proteins (e.g., kinases or epigenetic enzymes),

potentially enhancing the cytotoxic effect or overcoming resistance mechanisms.

Visualizing the Pathway (Graphviz)
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Figure 1: Hypothesized Mechanism of Action.[1][2][3] The compound acts as a DNA intercalator

and Topoisomerase II poison, triggering the DNA Damage Response (DDR) and subsequent

apoptosis.

Experimental Protocols
Protocol A: Preparation and Solubility
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Solubility: The xanthone core is highly lipophilic. The benzamide group adds some polarity

but not enough for aqueous solubility.

Vehicle: Dimethyl sulfoxide (DMSO).

Stock Solution: Prepare a 10 mM or 20 mM stock in anhydrous DMSO.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: DNA Binding Affinity Assay (UV-Vis Titration)
Objective: To confirm the DNA intercalation capability of the molecule. This is the "Self-

Validating" step to prove the xanthone core is active.

Materials:

Calf Thymus DNA (Ct-DNA) solution (Type I, highly polymerized).

Tris-HCl buffer (10 mM, pH 7.4) with 50 mM NaCl.

UV-Vis Spectrophotometer (Double beam preferred).

Procedure:

Baseline: Prepare a fixed concentration of the compound (e.g., 20 µM) in the Tris-HCl buffer.

Measure the UV-Vis absorption spectrum (200–500 nm). Note the

(likely around 260–280 nm or 330–350 nm depending on the xanthone conjugation).

Titration: Add incremental amounts of Ct-DNA stock solution to the compound cuvette.

Measurement: After each addition, mix gently and let equilibrate for 5 minutes. Record the

spectrum.

Analysis: Look for Hypochromism (decrease in absorbance intensity) and Bathochromic Shift

(Red shift) of the absorption maximum. These are the hallmarks of intercalation mode of

binding.

Calculation: Plot
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vs

to determine the intrinsic binding constant (

).

Protocol C: In Vitro Cytotoxicity Assay (SRB or MTT)
Objective: To determine the IC50 value against specific cancer cell lines (e.g., MCF-7, HeLa,

HepG2).

Procedure:

Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24 hours.

Treatment: Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 50, 100 µM)

for 48 or 72 hours.

Control: DMSO vehicle control (< 0.5% v/v).

Positive Control: Doxorubicin (known intercalator).

Fixation (SRB Method): Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

Staining: Wash with water, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic

acid for 30 minutes.

Quantification: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with

10 mM Tris base. Measure absorbance at 510 nm.

Analysis: Calculate % Cell Viability relative to control and determine IC50 using non-linear

regression (Sigmoidal Dose-Response).

Protocol D: Cell Cycle Analysis (Flow Cytometry)
Objective: To determine if the compound induces G2/M arrest (typical for DNA intercalators) or

G1 arrest.

Procedure:
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Treatment: Treat cells at IC50 concentration for 24 hours.

Harvest: Trypsinize cells, wash with PBS.

Fixation: Fix in 70% ice-cold ethanol overnight at -20°C.

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and

RNase A (100 µg/mL). Incubate for 30 min at 37°C in the dark.

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur).

Data: Use ModFit or FlowJo to quantify the percentage of cells in G0/G1, S, and G2/M

phases.

Data Presentation & Analysis
Expected Results (Reference Data)
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Experimental Workflow Diagram
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Figure 2: Recommended Experimental Workflow for validating the anticancer activity of the

compound.

Troubleshooting & Best Practices
Solubility Issues: If precipitation occurs in the cell culture media (cloudiness upon addition),

reduce the final concentration or try a co-solvent system (e.g., DMSO/PEG400). Ensure the

final DMSO concentration never exceeds 0.5% to avoid vehicle toxicity.

Interference: Xanthones are fluorescent. If using fluorescence-based assays (like Alamar

Blue), check for background fluorescence of the compound itself. Include a "Compound

Only" control well.

Stability: Benzamides are generally stable, but the xanthone core can be light-sensitive.

Perform incubations in the dark.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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